molecular formula C21H15Cl2N3O2S B11539047 N-[(2E,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11539047
M. Wt: 444.3 g/mol
InChI Key: JOTJXTUQXLFDJK-UWVJOHFNSA-N
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Description

N-[(2E,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes an indole ring, a thiazolidine ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the dichlorophenyl group. The thiazolidine ring is then formed through a cyclization reaction, and the final step involves the formation of the acetamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[(2E,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2E,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2E,5Z)-5-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE include other indole derivatives, thiazolidine compounds, and dichlorophenyl-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H15Cl2N3O2S

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(5Z)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C21H15Cl2N3O2S/c1-12(27)24-21-25-20(28)19(29-21)8-14-11-26(18-5-3-2-4-16(14)18)10-13-6-7-15(22)9-17(13)23/h2-9,11H,10H2,1H3,(H,24,25,27,28)/b19-8-

InChI Key

JOTJXTUQXLFDJK-UWVJOHFNSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)S1

Origin of Product

United States

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